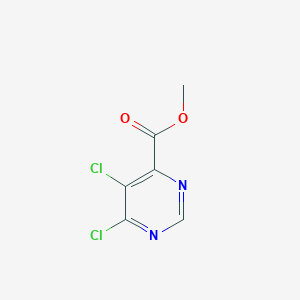
deca-3,7-diyne-1,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-3,7-diyne-1,10-diamine, also known as D3D, is a linear polycyclic hydrocarbon with a molecular formula of C6H8N2. It is a colorless liquid with a boiling point of 77 °C and a melting point of -17 °C. It is a versatile chemical, used as a reagent in organic synthesis and as a catalyst in the pharmaceutical industry. It has also been used in the study of the structure and reactivity of organic molecules.
Mécanisme D'action
Deca-3,7-diyne-1,10-diamine is a versatile chemical, and its mechanism of action depends on the application. In the study of the structure and reactivity of organic molecules, it is used to form covalent bonds between molecules. In the synthesis of organic compounds, it is used as a reagent to catalyze the reaction of two molecules. In the development of new catalysts and catalytic systems, it is used to activate the reaction sites. In the study of the mechanism of action of drugs, it is used to study the interactions between the drug and its target.
Biochemical and Physiological Effects
This compound is a non-toxic and non-irritant chemical, and it has no known adverse biochemical or physiological effects. It is also non-flammable, and it is not considered to be a hazardous material.
Avantages Et Limitations Des Expériences En Laboratoire
Deca-3,7-diyne-1,10-diamine has several advantages for use in laboratory experiments. It is a versatile chemical, and it can be used as a reagent in organic synthesis and as a catalyst in the pharmaceutical industry. It is also non-toxic and non-irritant, and it does not pose a risk of fire or explosion. However, it is a volatile liquid, and it must be handled with care to avoid spills and contamination.
Orientations Futures
The future of Deca-3,7-diyne-1,10-diamine is promising, as it has a wide range of applications in the study of organic molecules, the synthesis of organic compounds, and the development of new drugs and catalysts. Additionally, it has potential applications in the development of new catalytic systems and the study of the mechanism of action of drugs. Moreover, it could be used in the development of new materials and the study of the structure and reactivity of organic molecules.
Méthodes De Synthèse
Deca-3,7-diyne-1,10-diamine can be synthesized via a two-step process. The first step involves the reaction of two equivalents of acetylene with two equivalents of ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound and its derivatives. The second step involves the reaction of the this compound with an alkyl halide such as bromoethane or chloroethane. This reaction results in the formation of the desired product.
Applications De Recherche Scientifique
Deca-3,7-diyne-1,10-diamine has been used in various scientific research applications. It has been used in the study of the structure and reactivity of organic molecules, as well as in the synthesis of organic compounds. It has also been used in the development of new catalysts and catalytic systems. Additionally, it has been used in the study of the mechanism of action of drugs and in the development of new drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of deca-3,7-diyne-1,10-diamine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1,4-dibromobutane", "sodium amide", "1,7-dibromoheptane", "sodium acetylide", "1,10-dibromodecane", "ammonia" ], "Reaction": [ "Step 1: 1,4-dibromobutane is treated with sodium amide in liquid ammonia to form 1,4-bis(azidomethyl)butane.", "Step 2: 1,7-dibromoheptane is reacted with sodium acetylide in liquid ammonia to form 1,7-diyne.", "Step 3: 1,4-bis(azidomethyl)butane is reacted with 1,7-diyne in the presence of copper(I) iodide to form the corresponding triazole.", "Step 4: 1,10-dibromodecane is reacted with ammonia to form 1,10-diaminodecane.", "Step 5: The triazole and 1,10-diaminodecane are reacted in the presence of sodium borohydride to form deca-3,7-diyne-1,10-diamine." ] } | |
Numéro CAS |
2763755-24-2 |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



